molecular formula C24H24N2O3S B1605357 (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid CAS No. 26988-61-4

(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid

Cat. No.: B1605357
CAS No.: 26988-61-4
M. Wt: 420.5 g/mol
InChI Key: CQWAYRTZXZSUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid is a chiral amino acid derivative that features a tritylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-amino-3-(tritylthio)propanamido)acetic acid typically involves multiple steps:

    Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group such as a trityl group.

    Formation of the amide bond: The protected amino acid is then reacted with an appropriate acylating agent to form the amide bond.

    Introduction of the tritylthio group: The tritylthio group is introduced via a nucleophilic substitution reaction.

    Deprotection: Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of ®-2-(2-amino-3-(tritylthio)propanamido)acetic acid may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tritylthio group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected amino acid derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs.

    Organic Synthesis: The compound can serve as a precursor for the synthesis of complex organic molecules.

    Biological Studies: It can be used to study enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of ®-2-(2-amino-3-(tritylthio)propanamido)acetic acid involves its interaction with specific molecular targets. The tritylthio group can interact with thiol groups in proteins, potentially affecting their function. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-amino-3-(tritylthio)propanamido)acetic acid: The enantiomer of the compound, which may have different biological activity.

    N-acetylcysteine: A compound with a similar thiol group, used as a mucolytic agent and antioxidant.

    Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions.

Uniqueness

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid is unique due to its combination of a tritylthio group and an amino acid moiety. This combination allows for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry and biochemical research.

Properties

IUPAC Name

2-[(2-amino-3-tritylsulfanylpropanoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c25-21(23(29)26-16-22(27)28)17-30-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWAYRTZXZSUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26988-61-4
Record name Glycine, (S-triphenylmethyl)-L-cysteinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S-Trityl)-L-cysteinyl-glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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